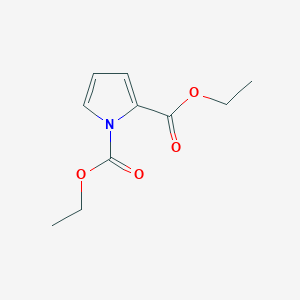

Diethyl 1h-pyrrole-1,2-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl pyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-14-9(12)8-6-5-7-11(8)10(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFIUUDRTXYLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292291 | |

| Record name | diethyl 1h-pyrrole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66202-48-0 | |

| Record name | NSC81363 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 1h-pyrrole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for 1h Pyrrole 1,2 Dicarboxylates

Rearrangement-Based Synthetic Pathways to Diethyl 1H-Pyrrole-1,2-dicarboxylates

One of the more sophisticated approaches to N-substituted pyrroles involves intramolecular rearrangement reactions. These pathways often leverage the formation of a thermodynamically stable aromatic pyrrole (B145914) ring as the driving force for the transformation.

A key rearrangement strategy for forming 1,2-dicarbalkoxy-substituted pyrroles is the acyl nii.ac.jpcore.ac.uk-sigmatropic shift. This type of reaction involves the migration of an acyl group from one atom to an adjacent atom within a molecule. uh.edu In this specific context, an acyl group moves from the C-2 position of a 2H-pyrrole intermediate to the N-1 position, yielding the target 1H-pyrrole structure.

The success of the rearrangement strategy hinges on the synthesis of a suitable precursor, namely a 2H-pyrrole-2,2-dicarboxylate. These are typically generated from their more stable dihydro-2H-pyrrole (pyrroline) counterparts. A modern approach to constructing these pyrroline (B1223166) precursors involves a one-pot, two-step [3+2] cycloaddition reaction. chim.it This method reacts alkylimines with terminal alkynes to produce the substituted pyrroline ring system. chim.it The resulting Diethyl 3,5-diaryl-3,4-dihydro-2H-pyrrole-2,2-dicarboxylates serve as the direct precursors for the subsequent oxidation and rearrangement steps.

To trigger the rearrangement, the dihydro-2H-pyrrole precursor must first be oxidized to the corresponding 2H-pyrrole. This step creates the necessary imine functionality and the C-2 quaternary center. High-potential quinones are commonly employed for this type of dehydrogenation. chim.itorganic-chemistry.org 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and tetrachloro-1,4-benzoquinone (chloranil) are particularly effective oxidants for converting substituted pyrrolines into 2H-pyrroles. chim.itorganic-chemistry.org The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) or dioxane at room temperature. core.ac.ukchim.it

Table 1: Common Oxidation Protocols for Dihydropyrrole to 2H-Pyrrole Conversion

| Oxidant | Typical Solvent | Temperature | Reference |

|---|---|---|---|

| DDQ | 1,4-Dioxane | Room Temp | chim.it |

| Chloranil | Dichloromethane | Room Temp | chim.it |

This table provides a summary of common oxidizing agents used in the conversion of dihydropyrroles to 2H-pyrroles.

A sigmatropic rearrangement is a concerted, pericyclic reaction where one sigma bond is broken while another is formed across a π-electron system. uh.edu A nii.ac.jpcore.ac.uk-shift specifically involves the migration of a group to an adjacent atom. While many nii.ac.jpcore.ac.uk-shifts proceed through charged intermediates, the acyl migration from C-2 to N-1 in the 2H-pyrrole system is believed to be a concerted process.

The mechanism is initiated upon the formation of the 2H-pyrrole-2,2-dicarboxylate intermediate via oxidation. This molecule contains a strained sp³-hybridized quaternary carbon at the C-2 position. The driving force for the rearrangement is the relief of this steric strain and the formation of a highly stable, planar, aromatic 1H-pyrrole ring. The acyl group migrates from the carbon to the nitrogen atom through a three-membered cyclic transition state. This intramolecular shift results in the final, thermodynamically favored Diethyl 1H-pyrrole-1,2-dicarboxylate product.

Sigmatropic rearrangements can often be influenced by external conditions. Thermal conditions (the application of heat) are frequently used to overcome the activation energy barrier for such concerted reactions. uh.edu In the context of the acyl nii.ac.jpcore.ac.uk-shift, heating the 2H-pyrrole intermediate could facilitate the rearrangement to the more stable 1H-pyrrole.

Alternatively, catalytic methods may be explored. While gold(I) complexes have been shown to catalyze researchgate.netresearchgate.net-sigmatropic rearrangements, the use of catalysts for this specific acyl nii.ac.jpcore.ac.uk-shift is a subject for further investigation. acs.org Lewis acid catalysts could potentially be employed to activate one of the carbonyl groups of the dicarboxylate moiety at C-2, thereby lowering the activation energy for its migration to the nitrogen atom.

Acyl[1][2]-Sigmatropic Shift from Carbon to Nitrogen (e.g., from 2H-Pyrrole-2,2-dicarboxylates)

Exploration of De Novo Synthetic Routes (Hypothetical for 1,2-Dicarboxylate)

Beyond rearrangement strategies, de novo syntheses, which build the heterocyclic ring from acyclic precursors, offer alternative, albeit hypothetical, pathways to Diethyl 1H-pyrrole-1,2-dicarboxylate.

One plausible approach is a modification of the classic Paal-Knorr pyrrole synthesis. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.gov To obtain the desired 1,2-disubstituted product, one could hypothetically react a suitably functionalized 1,4-dicarbonyl compound with an amine that already contains an ester group, such as an ester of an α-amino acid. The nitrogen nucleophile would attack the dicarbonyl, and subsequent cyclization and dehydration would form the pyrrole ring with the desired substitution pattern.

Another potential route could involve multicomponent reactions. Such reactions combine three or more starting materials in a single step to form a complex product. For example, a reaction involving diethyl acetylenedicarboxylate, an amine bearing an ester group, and glyoxal, catalyzed by a base like DABCO, could theoretically be designed to construct the 1H-pyrrole-1,2-dicarboxylate skeleton. researchgate.net These methods offer high atom economy and the potential for rapid assembly of the target molecule from simple, readily available starting materials.

Condensation Reactions Potentially Yielding N,2-Disubstituted Pyrroles

Condensation reactions are a cornerstone of pyrrole synthesis, with the Paal-Knorr and Hantzsch syntheses being the most prominent. researchgate.netnih.gov

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The mechanism proceeds via the formation of a hemiaminal, followed by cyclization and dehydration. wikipedia.org For the synthesis of N-esterified pyrroles, such as the target compound, a variation of this reaction can be employed. A key strategy involves the use of 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound, which reacts with an O-substituted carbamate (B1207046) (e.g., ethyl carbamate) in the presence of an acid like acetic acid. nih.govbath.ac.ukorganic-chemistry.orgnih.gov This approach directly installs the desired alkoxycarbonyl group onto the pyrrole nitrogen. nih.govbath.ac.ukorganic-chemistry.org

The Hantzsch pyrrole synthesis is another classical method, which is a multi-component reaction in its nature but relies on condensation steps. It typically involves the reaction of a β-ketoester with an α-haloketone and a nitrogen source like ammonia or a primary amine. wikipedia.org The mechanism starts with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org Subsequent cyclization and dehydration yield the pyrrole. wikipedia.org The Hantzsch synthesis is particularly noted for its utility in preparing pyrroles with multiple carbonyl substituents, making it a viable, though potentially complex, route to 2,3-dicarbonylated pyrroles. wikipedia.org Achieving the specific 1,2-dicarboxylate pattern would require careful selection of starting materials, such as an aminoketone bearing the N-carboxylate and an appropriate β-ketoester.

Multicomponent Reaction Approaches for Pyrrole Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. bohrium.com This approach offers high atom economy and operational simplicity, making it attractive for synthesizing complex molecules like polysubstituted pyrroles. bohrium.comresearchgate.net

Several MCR strategies can be envisioned for the synthesis of 1H-pyrrole-1,2-dicarboxylates. A notable example is the copper-catalyzed three-component reaction involving α-diazoketones, nitroalkenes, and amines. nih.gov This cascade process proceeds through an N-H insertion, oxidative dehydrogenation, and a subsequent [3+2] cycloaddition of the resulting azomethine ylide to furnish the polysubstituted pyrrole. nih.gov By selecting an amine precursor that already contains an ester group (e.g., an amino ester) and appropriate diazo and nitroalkene components, this method could be adapted to yield the desired 1,2-dicarboxylate structure.

Another relevant MCR involves the reaction of amines, aldehydes, 1,3-dicarbonyl compounds, and nitroalkanes, often facilitated by a catalyst. researchgate.net The optimization of these reactions often involves screening various catalysts and conditions to achieve high yields. researchgate.net

Cycloaddition Strategies for N-Esterified Pyrroles

Cycloaddition reactions provide a powerful method for constructing the five-membered pyrrole ring with control over substitution patterns. libretexts.org The most relevant cycloaddition for this class of compounds is the Van Leusen pyrrole synthesis , which is a [3+2] cycloaddition. nih.govnih.gov This reaction typically uses p-toluenesulfonylmethyl isocyanide (TosMIC) as a C-N-C synthon, which reacts with an activated alkene (a Michael acceptor). nih.govorganic-chemistry.org

The mechanism involves the base-mediated deprotonation of TosMIC, followed by Michael addition to an electron-deficient alkene. Subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the pyrrole ring. nih.gov To synthesize a pyrrole with a carboxylate at the C-2 position, one would need to employ a Michael acceptor that has an ester group at the appropriate position. The Van Leusen reaction is particularly effective for synthesizing 3,4-disubstituted pyrroles, but variations can provide access to other substitution patterns. nih.govnih.gov While this method is powerful for creating the pyrrole core, directly installing the N-ethoxycarbonyl group in the same step is not standard. This would typically be performed as a separate N-functionalization step after the ring has been formed.

Other formal cycloadditions, such as a titanium-catalyzed [2+2+1] reaction of alkynes and diazenes, represent modern approaches to synthesizing polysubstituted pyrroles, although their application to this specific target compound is less established. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic route is often dictated by factors such as yield, cost, scalability, and control over the placement of substituents (regioselectivity).

Yield Optimization Studies

The efficiency of pyrrole synthesis can vary significantly between different methods and is highly dependent on reaction conditions.

| Method | Typical Reagents | Conditions | Reported Yields | Reference(s) |

| Paal-Knorr (Clauson-Kaas variant) | O-substituted carbamate, 2,5-dimethoxytetrahydrofuran | Acetic acid, reflux | Good to excellent | nih.gov, bath.ac.uk, organic-chemistry.org, organic-chemistry.org, nih.gov |

| Hantzsch Synthesis | β-ketoester, α-haloketone, amine | Various, often requires heating | Moderate to good | wikipedia.org, wikipedia.org |

| Multicomponent Reactions | e.g., Amine, aldehyde, 1,3-dicarbonyl, nitroalkane | Catalyst (e.g., Montmorillonite (B579905) clay), mild conditions | Good to excellent | researchgate.net |

| Van Leusen Synthesis | TosMIC, electron-deficient alkene | Base (e.g., NaH), solvent (e.g., CH3CN) | Moderate to good | researchgate.net |

| Paal-Knorr (Green approach) | 1,4-dicarbonyl, primary amine | Deep eutectic solvent, ultrasound | Up to 99% | rsc.org |

This table is interactive. Click on headers to sort.

As shown in the table, modern approaches, particularly those employing green chemistry principles like deep eutectic solvents and ultrasound, can achieve very high yields. rsc.org For the specific synthesis of N-alkoxycarbonyl pyrroles via the Clauson-Kaas variant of the Paal-Knorr reaction, good yields are consistently reported. nih.govorganic-chemistry.org MCRs also offer the potential for high yields in a single, atom-economical step. researchgate.net

Regioselectivity and Stereoselectivity in 1,2-Dicarboxylate Formation

Achieving the specific 1,2-dicarboxylate substitution pattern is a significant challenge of regioselectivity. thieme-connect.de

Paal-Knorr Synthesis : In the synthesis of N-alkoxycarbonyl pyrroles from 2,5-dimethoxytetrahydrofuran, the N-substituent is defined by the carbamate used, and the other positions (2, 3, 4, 5) remain unsubstituted. nih.gov To introduce a C-2 carboxylate, a subsequent, regioselective functionalization step would be necessary. Acylation of N-alkoxycarbonyl pyrroles has been shown to proceed with high regioselectivity at the 2-position, which could be a viable two-step strategy. bath.ac.ukorganic-chemistry.org

Hantzsch Synthesis : This method offers a more direct, albeit complex, route to polysubstituted pyrroles. The final substitution pattern is built directly from the components. By choosing, for example, an α-haloketone and a β-ketoester that each contain an ester group, one could theoretically construct a 1,2-dicarboxylate pattern, though mixtures of regioisomers are a common challenge. thieme-connect.de

Multicomponent Reactions : The regioselectivity in MCRs is highly dependent on the specific reaction and the electronic and steric properties of the substrates. While powerful, achieving a single, desired regioisomer like the 1,2-dicarboxylate often requires significant optimization. thieme-connect.debohrium.com

Van Leusen Synthesis : The reaction of TosMIC with α,β-unsaturated esters typically leads to 3,4-disubstituted pyrroles. nih.gov Achieving a 2-carboxylate would require an alternative Michael acceptor or a variation of the reaction mechanism.

Stereoselectivity is generally not a factor in the formation of the aromatic pyrrole ring itself but becomes relevant if chiral centers are present in the substituents.

Green Chemistry Considerations in 1H-Pyrrole-1,2-dicarboxylate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. semanticscholar.orgrgmcet.edu.in Key considerations include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes.

Several green methodologies have been successfully applied to pyrrole synthesis:

Alternative Solvents : Traditional syntheses often use volatile or hazardous organic solvents. Greener alternatives such as water, nih.gov ethanol, nih.gov deep eutectic solvents (DESs), rsc.orgrsc.org and ionic liquids have been shown to be effective media for pyrrole synthesis, often with improved yields. semanticscholar.orgmdpi.com

Catalysis : The use of heterogeneous, recyclable catalysts like montmorillonite clay or silica-supported sulfuric acid aligns with green chemistry principles by simplifying product purification and reducing waste. researchgate.netrgmcet.edu.in The Paal-Knorr reaction, for instance, has been adapted to use a variety of such catalysts. rgmcet.edu.in

Energy Efficiency : The application of microwave irradiation researchgate.net or ultrasound rsc.orgsemanticscholar.org can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy : Multicomponent reactions are inherently green as they maximize the incorporation of starting material atoms into the final product, reducing waste. bohrium.comresearchgate.net

For the synthesis of diethyl 1H-pyrrole-1,2-dicarboxylate, employing a Paal-Knorr reaction in a deep eutectic solvent or water, or developing a high-yielding MCR under solvent-free conditions, would represent significant advances in sustainability. rsc.orgsemanticscholar.orgnih.gov

Solvent-Free Methods

Solvent-free reaction conditions represent a cornerstone of green chemistry, minimizing waste and reducing the environmental impact of chemical transformations. acs.org These methods often lead to safer processes, simpler reaction workups, and, in many cases, improved yields. acs.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain, frequently enabling solvent-free reactions with significantly reduced reaction times and energy consumption. pensoft.net

While a direct solvent-free synthesis for diethyl 1H-pyrrole-1,2-dicarboxylate is not extensively documented, related solvent-free methods for similar pyrrole structures suggest viable pathways. For instance, the Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed under solvent-free, microwave-irradiated conditions using organocatalysts like salicylic (B10762653) acid. bath.ac.uk This approach achieved high yields in a matter of seconds, demonstrating the potential for rapid and efficient solventless pyrrole formation. bath.ac.uk

Another relevant solvent-free approach involves the reaction of 1,3-dicarbonyl compounds with primary amines and activated carbonyl compounds, which proceeds without a catalyst to afford pyrrole derivatives in excellent yields. researchgate.net The synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines has also been achieved under solvent-free microwave irradiation, catalyzed by N-bromosuccinimide (NBS). bath.ac.uk These methodologies highlight the potential for adapting solvent-free conditions to the synthesis of the target dicarboxylate, likely through a multi-component reaction or a stepwise approach involving a solvent-free Paal-Knorr type reaction followed by N-acylation.

A plausible solvent-free route to diethyl 1H-pyrrole-1,2-dicarboxylate could involve the initial synthesis of ethyl 2-pyrrolecarboxylate, followed by N-ethoxycarbonylation. The synthesis of various ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates has been achieved through a one-pot solvent-free cascade reaction, indicating the feasibility of constructing the core pyrrole-2-carboxylate structure without bulk solvents. researchgate.net The subsequent N-acylation could potentially be carried out under solvent-free conditions, possibly with microwave assistance, by reacting ethyl 2-pyrrolecarboxylate with an acylating agent like ethyl chloroformate in the presence of a solid-supported base.

The following table summarizes representative solvent-free methods for the synthesis of related pyrrole derivatives, which could inform the development of a protocol for diethyl 1H-pyrrole-1,2-dicarboxylate.

| Catalyst/Promoter | Reactants | Product Type | Conditions | Yield (%) |

| Salicylic Acid | 2,5-Hexanedione, 4-Bromoaniline | N-Arylpyrrole | Microwave, 15 seconds | 92 |

| None | 1,3-Dicarbonyl, Primary Amine, Activated Carbonyl | Substituted Pyrrole | 70 °C, 8 hours | Excellent |

| NBS | 2,5-Hexanedione, Primary Amine | N-Substituted Pyrrole | Microwave | High |

Catalysis in Environmentally Benign Conditions

The use of catalysts in conjunction with green solvents, such as water or ethanol, or under solvent-free conditions, provides another avenue for the sustainable synthesis of pyrrole dicarboxylates. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially recycled. nih.gov

An efficient one-pot method for the synthesis of various pyrrole-2-carboxylates involves the reaction of chalcones with glycine (B1666218) esters, followed by oxidation. acs.org This process can be conducted using microwave irradiation for the initial cyclization, and the subsequent oxidation step can be achieved with catalytic amounts of copper(II) acetate (B1210297) and air as the oxidant, which is an environmentally attractive option. acs.org While this specific example leads to more complexly substituted pyrroles, the underlying principle of a copper-catalyzed oxidation to form the pyrrole ring is a valuable green strategy.

Lipases, a class of enzymes, have also been employed as catalysts for pyrrole synthesis in environmentally friendly solvents like ethanol. nih.gov For instance, the synthesis of pyrrole disulfides has been achieved with high yields at moderate temperatures using lipase (B570770) as a catalyst. nih.gov This biocatalytic approach highlights the potential of using enzymes for the synthesis of pyrrole derivatives under mild and green conditions.

Iridium catalysts supported on nitrogen and phosphorus-functionalized activated carbon have been developed for the synthesis of pyrroles from alcohols and amino alcohols. dtu.dkdtu.dk These reactions can be carried out in water, a green solvent, and demonstrate good selectivity and conversion rates. dtu.dkdtu.dk Furthermore, iron-containing catalysts have been utilized for the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates from pyrrole or its derivatives, carbon tetrachloride, and an alcohol, achieving quantitative yields. rsc.org

A promising route to diethyl 1H-pyrrole-1,2-dicarboxylate under environmentally benign catalytic conditions could involve a two-step process. First, the synthesis of ethyl 1H-pyrrole-2-carboxylate could be achieved through a green catalytic method. Following this, a catalytic N-acylation would yield the final product. The condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran in acetic acid provides a high-yielding, one-step synthesis of N-alkoxycarbonyl pyrroles, which is a related transformation. nih.govnih.gov

The table below details some catalytic systems used for the synthesis of pyrrole derivatives in environmentally benign conditions.

| Catalyst System | Reactants | Solvent | Key Features | Product Type |

| Copper(II) acetate (cat.), Air | Dihydropyrrole intermediate | Pyridine | Green oxidant (air) | Ethyl pyrrole-2-carboxylate derivative |

| Lipase | β-Ketothioamides, Ethyl cyanoacetate | Ethanol | Biocatalysis, mild conditions | Pyrrole disulfide |

| Ir on N,P-doped carbon | 1-Phenylethanol, Ethanolamine | Water | Heterogeneous catalysis, green solvent | 2-Phenylpyrrole |

| Fe(acac)₃ | 1H-Pyrrole, CCl₄, Ethanol | Ethanol | High yield | Ethyl 1H-pyrrole-2-carboxylate |

Chemical Reactivity and Functional Group Transformations

Reactivity of the Pyrrole (B145914) Ring System

The reactivity of the pyrrole core in Diethyl 1H-pyrrole-1,2-dicarboxylate is significantly influenced by the presence of two electron-withdrawing ethoxycarbonyl substituents. The N-ethoxycarbonyl group and the C2-ethoxycarbonyl group both decrease the electron density of the aromatic ring. This deactivation makes the pyrrole ring less susceptible to electrophilic attack than unsubstituted pyrrole but also renders it more amenable to nucleophilic reactions. nih.gov

While pyrrole is highly reactive towards electrophiles, typically at the C2 position, the substituents in Diethyl 1H-pyrrole-1,2-dicarboxylate alter this reactivity profile. onlineorganicchemistrytutor.compearson.comslideshare.net The electron-withdrawing nature of the two ester groups deactivates the ring, requiring more forcing conditions for substitution to occur compared to simple pyrroles. nih.gov With the C2 position occupied, electrophilic attack is directed to the remaining C3, C4, and C5 positions.

Research on the Vilsmeier-Haack formylation of 1H-pyrrole-2-carboxylates has demonstrated that substitution is highly regioselective, affording either 4-formyl or 5-formyl derivatives depending on the specific reagents used. acs.orgcdnsciencepub.com This indicates that the C4 and C5 positions are the most favorable sites for electrophilic attack, as the deactivating effect of the C2-ester group is less pronounced at these positions compared to the adjacent C3 position. The Vilsmeier reagent, being a mild electrophile, is well-suited for the formylation of such moderately deactivated systems. organic-chemistry.orgijpcbs.com

| Reaction | Reagent | Position of Substitution | Product | Yield |

|---|---|---|---|---|

| Vilsmeier Formylation | Crystalline Vilsmeier Reagent | C4 | Diethyl 4-formyl-1H-pyrrole-1,2-dicarboxylate | High |

| Vilsmeier Formylation | Dichloromethyl alkyl ether | C5 | Diethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate | High |

Other classical electrophilic aromatic substitution reactions like halogenation and nitration are also possible. slideshare.netslideshare.netaskfilo.com However, the deactivating nature of the substituents necessitates careful selection of reagents to achieve substitution without decomposition. For instance, nitration would likely require mild reagents such as nitric acid in acetic anhydride at low temperatures. youtube.com

Nucleophilic aromatic substitution is generally unfavorable for electron-rich heterocycles like pyrrole. However, the presence of strong electron-withdrawing groups can sufficiently lower the electron density of the ring, making it susceptible to attack by nucleophiles. quimicaorganica.orgyoutube.com In Diethyl 1H-pyrrole-1,2-dicarboxylate, the two ethoxycarbonyl groups provide this necessary activation.

Nucleophilic attack would be expected to occur at the carbon atoms of the pyrrole ring, particularly at positions where the resulting negative charge in the intermediate Meisenheimer-like complex can be effectively stabilized through resonance by the ester functionalities. The most likely positions for attack are C3 and C5, as a negative charge at these positions can be delocalized onto the oxygen atoms of the C2- and N1-ester groups, respectively.

While documented examples of nucleophilic aromatic substitution on this specific molecule are scarce, reactions with strong nucleophiles like Grignard reagents are known to react with ester functionalities. masterorganicchemistry.comlibretexts.orglibretexts.org A potential, though less common, reaction pathway could involve nucleophilic attack on the ring itself, especially if a suitable leaving group were present. The N-ethoxycarbonyl group is generally stable and resistant to N-deprotonation, making subsequent N-alkylation or N-arylation reactions at the nitrogen atom improbable without prior cleavage of the group. organic-chemistry.org

The aromatic pyrrole ring of Diethyl 1H-pyrrole-1,2-dicarboxylate can be fully reduced to the corresponding saturated pyrrolidine ring through catalytic hydrogenation. This dearomatization process typically involves the use of noble metal catalysts.

Heterogeneous catalytic hydrogenation using rhodium (Rh) or ruthenium (Ru) catalysts has been shown to be effective for the saturation of the pyrrole ring. nih.gov These reactions are often carried out under mild conditions of pressure and temperature. For instance, rhodium on a carbon support (Rh/C) has demonstrated high activity in the hydrogenation of various pyrrole derivatives. The expected product from the complete hydrogenation of Diethyl 1H-pyrrole-1,2-dicarboxylate would be Diethyl pyrrolidine-1,2-dicarboxylate.

| Catalyst | Support | Pressure (bar) | Temperature | Solvent | Product |

|---|---|---|---|---|---|

| Rhodium (Rh) | Carbon (C) | ~6 | Room Temp | Non-acidic (e.g., alcohols) | Diethyl pyrrolidine-1,2-dicarboxylate |

| Ruthenium (Ru) | Carbon (C) | Moderate | Room Temp | Non-acidic (e.g., alcohols) | Diethyl pyrrolidine-1,2-dicarboxylate |

Reactions Involving the Ester Functionalities

The two ethyl ester groups at the N1 and C2 positions are key sites for functional group transformations. These groups can undergo hydrolysis and transesterification, providing pathways to other important pyrrole derivatives.

The ester groups of Diethyl 1H-pyrrole-1,2-dicarboxylate can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acids. Complete hydrolysis of both ester groups would result in the formation of 1H-pyrrole-1,2-dicarboxylic acid.

Given the different chemical environments of the N1-ester and the C2-ester, selective monohydrolysis is a potential outcome under carefully controlled conditions. organic-chemistry.org The C2-ester is sterically more hindered than the N1-ester (a carbamate). Alkaline hydrolysis, for example, using a limited amount of base at low temperatures, could potentially favor the cleavage of the less hindered N1-ester. Efficient methods for selective monohydrolysis of symmetric diesters, such as using a THF-water medium with aqueous NaOH at 0°C, have been developed and could be adapted for this substrate. morressier.comresearchgate.net This selectivity would provide access to either 2-(ethoxycarbonyl)-1H-pyrrole-1-carboxylic acid or 1-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, which are valuable intermediates for further synthesis.

Transesterification offers a method to convert the ethyl esters into other esters by reaction with a different alcohol, typically in the presence of an acid, base, or enzyme catalyst. Enzymatic transesterification, in particular, provides a mild and often highly selective method for this transformation.

The lipase (B570770) Novozym 435, an immobilized Candida antarctica lipase B, is a highly effective catalyst for the transesterification of various esters, including fatty acid ethyl esters and pyrrole esters. researchgate.netmdpi.comsemanticscholar.orgresearchgate.netnih.gov This enzyme can be used to catalyze the reaction between Diethyl 1H-pyrrole-1,2-dicarboxylate and a variety of alcohols (e.g., methanol, propanol, butanol) to yield the corresponding dialkyl 1H-pyrrole-1,2-dicarboxylates. The reaction conditions can be optimized for parameters such as temperature, enzyme load, and substrate molar ratio to achieve high conversion rates.

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Catalyst | Novozym 435 (Immobilized Lipase) | Provides high efficiency and can be recycled. |

| Solvent | Solvent-free or n-hexane | Solvent choice can affect enzyme activity and substrate solubility. |

| Temperature | 30-60 °C | Optimizing temperature increases reaction rate without denaturing the enzyme. |

| Substrate Molar Ratio (Alcohol:Diester) | 3:1 to 6:1 | Excess alcohol can drive the equilibrium towards products, but very high excess can inhibit the enzyme. |

| Enzyme Load | 5-10% (w/w of substrates) | Higher load increases reaction rate but also cost. |

Amidation and Hydrazinolysis of Ester Groups

The ester groups of pyrrole dicarboxylates can be converted into amides and hydrazides, providing access to a diverse range of derivatives.

Amidation involves the reaction of the ester with an amine. This transformation can be challenging and often requires the use of coupling agents to facilitate the reaction. google.com While direct amidation of esters is possible, it often requires harsh conditions. A more common approach is the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction. google.com Modern methods have also explored the oxidative amidation of pyrrole carboxaldehydes, which can be derived from the corresponding esters, to form primary, secondary, and tertiary pyrrole carboxamides under mild conditions using reagents like tetrabutylammonium iodide (nBu₄NI) and tert-butyl hydroperoxide (TBHP). rsc.org

Hydrazinolysis is the reaction of an ester with hydrazine, typically hydrazine hydrate, to form the corresponding carbohydrazide (hydrazide). This reaction is often selective, with one ester group reacting preferentially under controlled conditions. For instance, the preparation of a novel pyrrole-based carbohydrazide was achieved through the selective hydrazinolysis of an N-pyrrolylcarboxylic acid ethyl ester. nih.gov These resulting pyrrole hydrazides are valuable intermediates for synthesizing more complex molecules, such as hydrazones, by condensation with aldehydes. nih.gov

| Transformation | Reagent(s) | Product Type |

| Amidation | Amine, Coupling Agent | Carboxamide |

| Hydrazinolysis | Hydrazine Hydrate | Carbohydrazide |

Reactivity of the N-Substituted Ester Group

Cleavage and Derivatization at the Nitrogen Atom

The N-ethoxycarbonyl group in Diethyl 1H-pyrrole-1,2-dicarboxylate acts as a protecting group for the pyrrole nitrogen. Its removal, or deprotection, is a crucial step in many synthetic sequences to allow for further functionalization at the nitrogen atom. N-alkoxycarbonyl groups can be cleaved under various conditions, often involving acidic or basic hydrolysis. researchgate.netresearchgate.net For example, N-Cbz groups have been observed to undergo cleavage in the presence of trifluoroacetic acid (TFA), particularly after the introduction of an acyl group on the pyrrole ring. nih.gov The use of strong acids like sulfuric acid in dichloromethane (B109758) is also an effective method for cleaving N-Boc protecting groups, a related N-alkoxycarbonyl functionality. researchgate.net Once the N-ethoxycarbonyl group is removed to yield the N-H pyrrole, the nitrogen can be derivatized. The resulting pyrrolide anion, formed by deprotonation with a strong base, is nucleophilic and can react with various electrophiles to introduce new substituents at the nitrogen position. wikipedia.org

Influence of N-Substitution on Pyrrole Ring Reactivity

The N-ethoxycarbonyl substituent is an electron-withdrawing group, which significantly influences the reactivity of the pyrrole ring. nih.govorganic-chemistry.org This deactivating effect reduces the ring's susceptibility to electrophilic attack compared to N-H or N-alkyl pyrroles. nih.govbath.ac.uk While pyrrole itself readily undergoes electrophilic substitution, often at the 2-position, the presence of an N-alkoxycarbonyl group makes the ring more stable and less prone to polymerization under acidic conditions. wikipedia.org

This electron-withdrawing nature also directs the regioselectivity of reactions. For example, in acylation reactions, N-alkoxycarbonyl pyrroles tend to yield 2-acylated products exclusively, whereas N-sulfonyl pyrroles can produce 3-acylated isomers. organic-chemistry.orgbath.ac.uk The N-alkoxycarbonyl group renders the pyrrole less reactive, which can prevent undesirable side reactions like diacylation, even in the presence of excess reagents. bath.ac.uk Computational studies have indicated that an N-alkoxycarbonyl pyrrole possesses a more electron-deficient nitrogen atom than a comparable N-sulfonylpyrrole. nih.gov

Derivatization Strategies for Functionalization

Introduction of Halogen Atoms

The introduction of halogen atoms onto the pyrrole ring is a valuable strategy for further functionalization. Pyrroles can be halogenated using various electrophilic halogenating agents. wikipedia.org Common reagents include N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) or bromine (Br₂) for bromination. wikipedia.orgresearchgate.net

Due to the deactivating effect of the two ethoxycarbonyl groups in Diethyl 1H-pyrrole-1,2-dicarboxylate, the halogenation would require controlled conditions. Generally, electrophilic substitution on pyrroles occurs preferentially at the C5 position (the position adjacent to the nitrogen and furthest from the existing substituents). If the C5 position is blocked, substitution occurs at other available positions. For Diethyl 1H-pyrrole-1,2-dicarboxylate, the available positions are C3, C4, and C5. Halogenation would be expected to occur at one of these sites, with the precise location depending on the specific reaction conditions and the combined directing effects of the N- and C2-substituents. While polyhalogenation is common with highly reactive pyrroles, the deactivated nature of this substrate may allow for more controlled monohalogenation. wikipedia.org

| Halogenation Type | Reagent | Typical Position of Attack |

| Chlorination | N-Chlorosuccinimide (NCS) | C5 or other available positions |

| Bromination | N-Bromosuccinimide (NBS), Br₂ | C5 or other available positions |

After a thorough and targeted search for scientific literature, it has been determined that there is no specific, verifiable research data available concerning the chemical reactivity of Diethyl 1H-pyrrole-1,2-dicarboxylate in the areas of alkylation, arylation, or its use in forming linkages for polymerization and material integration.

The conducted searches yielded information on related but structurally distinct isomers, such as diethyl 1H-pyrrole-2,4-dicarboxylate, diethyl 1H-pyrrole-3,4-dicarboxylate, and diethyl 1H-pyrrole-2,5-dicarboxylate. However, the unique positioning of the two ester groups in Diethyl 1H-pyrrole-1,2-dicarboxylate—one on the nitrogen atom (N-1) and one on the adjacent carbon (C-2)—confers electronic and steric properties that are significantly different from its other isomers. The N-ethoxycarbonyl group acts as a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution and influences the acidity of the C-H bonds, making direct extrapolation of reactivity from other isomers scientifically unsound.

Consequently, as no primary research articles, reviews, or database entries detailing the specific functional group transformations requested for Diethyl 1H-pyrrole-1,2-dicarboxylate could be located, it is not possible to provide a scientifically accurate and detailed article on the following topics as per the user's request:

Formation of Linkages for Polymerization or Material Integration

To generate content for these sections without specific literature would require speculation, which would not meet the required standards of scientific accuracy and authority.

Based on the conducted research, specific experimental spectroscopic data for the compound "Diethyl 1H-pyrrole-1,2-dicarboxylate" is not available in the provided search results. The search results contain information for other isomers and derivatives of pyrrole dicarboxylates, but not for the specific 1,2-disubstituted compound requested.

Therefore, it is not possible to provide the detailed analysis and data tables for the spectroscopic characterization of Diethyl 1H-pyrrole-1,2-dicarboxylate as outlined in the user's request. Fulfilling the request would require access to experimental data that is not present in the search results.

Spectroscopic Characterization and Structural Analysis

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No specific HRMS data for Diethyl 1H-pyrrole-1,2-dicarboxylate was found in the reviewed sources. This analysis would be crucial for confirming its elemental composition by providing a highly accurate mass-to-charge ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data for Diethyl 1H-pyrrole-1,2-dicarboxylate could not be located. This technique would typically be used to determine the molecular weight and fragmentation patterns of the compound.

X-ray Diffraction (XRD) Crystallography

There are no published crystallographic studies for Diethyl 1H-pyrrole-1,2-dicarboxylate. Therefore, information regarding its molecular and crystal structure, bond lengths, bond angles, dihedral angles, and intermolecular interactions is not available.

Information unavailable.

Information unavailable.

Information unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption spectra for Diethyl 1H-pyrrole-1,2-dicarboxylate were found. This analysis would provide information about the electronic transitions within the molecule.

Electronic Transitions and Aromaticity Studies

The electronic absorption spectrum of pyrrole (B145914) derivatives is characterized by π-π* transitions within the aromatic ring. For the closely related isomer, Diethyl pyrrole-2,5-dicarboxylate, the UV-Vis spectrum recorded in acetonitrile reveals specific absorption maxima (λmax) that indicate these electronic transitions. The observed absorption bands are at 210 nm, 271 nm, and 281 nm. mdpi.com These transitions are indicative of the conjugated π-system of the pyrrole ring, which is fundamental to its aromatic character.

The aromaticity of the pyrrole ring in Diethyl 1H-pyrrole-1,2-dicarboxylate arises from the cyclic, planar arrangement of atoms with a continuous ring of p-orbitals and the presence of six π-electrons (4n+2, where n=1), conforming to Hückel's rule. The nitrogen atom's lone pair of electrons participates in the π-system, contributing to the aromatic sextet. This delocalization of electrons stabilizes the molecule and influences its chemical reactivity and spectroscopic properties.

Computational studies on similar pyrrole derivatives using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide further insights into the electronic structure and transitions. mdpi.comresearchgate.net These calculations can help in assigning the observed spectral bands to specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), and in predicting the energies of these transitions.

Below is a table summarizing the UV-Vis absorption data for the constitutional isomer, Diethyl pyrrole-2,5-dicarboxylate, which serves as a reference for understanding the electronic transitions in Diethyl 1H-pyrrole-1,2-dicarboxylate.

| Absorption Maximum (λmax) (nm) | log ε | Solvent |

|---|---|---|

| 210 | 3.87 | Acetonitrile |

| 271 | 4.14 | Acetonitrile |

| 281 | 4.08 | Acetonitrile |

Thermogravimetric Analysis (TG-DTA)

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. etamu.edu Differential Thermal Analysis (DTA) is often performed simultaneously to measure the temperature difference between the sample and a reference material, providing information about exothermic or endothermic events.

A typical TG-DTA experiment for a compound like Diethyl 1H-pyrrole-1,2-dicarboxylate would be expected to show a multi-stage decomposition pattern. The initial weight loss would likely correspond to the decomposition of the less stable diethyl dicarboxylate substituents, followed by the degradation of the pyrrole ring at higher temperatures. The DTA curve would indicate whether these decomposition steps are endothermic or exothermic processes. For instance, the thermal decomposition of other organic esters has been studied, and their stability is influenced by the nature of the alkyl and acyl groups.

The following table outlines the general principles of what a TG-DTA analysis of an organic compound like Diethyl 1H-pyrrole-1,2-dicarboxylate would reveal.

| Analysis Stage | Expected Observation in TGA | Expected Observation in DTA | Interpretation |

|---|---|---|---|

| Initial Heating | No significant mass loss | Baseline | Compound is stable in this temperature range |

| Decomposition of Substituents | Significant mass loss | Endothermic or exothermic peaks | Fragmentation of the diethyl dicarboxylate groups |

| Decomposition of Pyrrole Ring | Further mass loss | Endothermic or exothermic peaks | Breakdown of the aromatic core |

| Final Residue | Stable residual mass (if any) | Return to baseline | Formation of a stable carbonaceous residue or complete volatilization |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For Diethyl 1H-pyrrole-1,2-dicarboxylate, DFT calculations provide fundamental insights into its geometry, electronic landscape, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

While a specific DFT study for Diethyl 1H-pyrrole-1,2-dicarboxylate is not extensively documented in the literature, we can infer its structural and electronic characteristics from studies on related pyrrole (B145914) derivatives. For instance, the analysis of various substituted pyrroles reveals that the pyrrole ring generally maintains its planarity. nih.govresearchgate.net The introduction of two ester groups, one on the nitrogen (N1) and one on the adjacent carbon (C2), is expected to significantly influence the molecule's geometry and electron distribution.

The N-acyl group at position 1 will draw electron density from the pyrrole ring, a characteristic feature of N-substituted pyrroles. This withdrawal of electron density can affect the aromaticity of the pyrrole ring. The C2-ester group will also act as an electron-withdrawing group, further modulating the electronic environment of the ring.

In a related compound, Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate, X-ray crystallography has shown that the carbonyl groups are nearly coplanar with the pyrrole ring, with dihedral angles of 3.50° and 6.70°. nih.gov A similar planarity would be expected for the C2-ester group in Diethyl 1H-pyrrole-1,2-dicarboxylate to maximize conjugation with the pyrrole ring. The orientation of the N1-ester group, however, will be a result of the balance between steric hindrance and electronic effects.

Table 1: Predicted Geometrical Parameters for Diethyl 1H-pyrrole-1,2-dicarboxylate (Inferred from related compounds)

| Parameter | Predicted Value/Trend | Rationale/Reference |

| Pyrrole Ring | Planar | General characteristic of pyrrole derivatives. nih.govresearchgate.net |

| C2-C=O Dihedral Angle | Near 0° | To maximize conjugation, similar to other 2-acylpyrroles. longdom.org |

| N1-C=O Dihedral Angle | Twisted | Steric hindrance between the two ester groups. |

| C-N Bond Lengths | Lengthened | Electron withdrawal by the N-acyl group. |

| C=C Bond Lengths | Altered from typical pyrrole | Influence of two electron-withdrawing substituents. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The prediction of NMR chemical shifts using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, is a well-established technique for structure elucidation. liverpool.ac.uk For Diethyl 1H-pyrrole-1,2-dicarboxylate, the electron-withdrawing nature of the two ester groups will have a pronounced effect on the chemical shifts of the pyrrole ring protons and carbons.

The N-ethoxycarbonyl group is expected to deshield the ring protons, leading to a downfield shift in the 1H NMR spectrum compared to unsubstituted pyrrole. The C2-ethoxycarbonyl group will further contribute to this deshielding, particularly for the proton at the C5 position.

In a study on pyrrole-2,3-dicarboxylate derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to validate their structures and analyze their spectroscopic data. researchgate.net Although specific predicted values for Diethyl 1H-pyrrole-1,2-dicarboxylate are not available, a similar computational approach would be necessary for accurate predictions. Machine learning approaches are also emerging as powerful tools for the accurate prediction of 1H NMR chemical shifts. nih.gov

Table 2: Predicted 1H NMR Chemical Shift Trends for Diethyl 1H-pyrrole-1,2-dicarboxylate

| Proton | Predicted Chemical Shift (ppm) | Rationale |

| H3 | Downfield | Influence of adjacent C2-ester and N1-ester. |

| H4 | Downfield | Influence of N1-ester and C2-ester. |

| H5 | Most Downfield | Cumulative electron-withdrawing effect and anisotropic effect of the N1-ester. |

| -CH2- (N1-ester) | ~4.4 | Typical range for ethyl esters, influenced by the pyrrole nitrogen. |

| -CH3 (N1-ester) | ~1.4 | Typical range for ethyl esters. |

| -CH2- (C2-ester) | ~4.3 | Typical range for ethyl esters, influenced by the pyrrole ring. |

| -CH3 (C2-ester) | ~1.3 | Typical range for ethyl esters. |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) playing key roles. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. irjweb.com

For Diethyl 1H-pyrrole-1,2-dicarboxylate, the two electron-withdrawing ester groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole. This lowering of the LUMO energy would make the molecule more susceptible to nucleophilic attack. The HOMO-LUMO gap can be calculated using DFT methods to provide a quantitative measure of its reactivity. researchgate.netresearchgate.net

In various studies on substituted pyrroles, the distribution of the HOMO and LUMO is often localized on the pyrrole ring and the substituents. researchgate.net For the title compound, the HOMO is expected to be distributed over the pyrrole ring, while the LUMO is likely to have significant contributions from the carbonyl groups of the ester functions, making these sites susceptible to nucleophilic addition.

Table 3: Predicted Frontier Molecular Orbital Properties for Diethyl 1H-pyrrole-1,2-dicarboxylate

| Property | Predicted Trend | Rationale |

| HOMO Energy | Lowered (compared to pyrrole) | Influence of two electron-withdrawing groups. |

| LUMO Energy | Lowered (compared to pyrrole) | Influence of two electron-withdrawing groups. |

| HOMO-LUMO Gap | Potentially reduced | Lowering of LUMO energy may be more pronounced. |

| Site of Nucleophilic Attack | Carbonyl carbons of esters | Localization of LUMO on these groups. |

| Site of Electrophilic Attack | Pyrrole ring (C4 or C5) | Localization of HOMO on the ring, though deactivated. |

Conformational Analysis

Energy Landscapes and Stable Conformers

The rotation around the N1-C(O) and C2-C(O) single bonds leads to different conformers. For the C2-ester group, two primary planar conformations are possible: syn (carbonyl oxygen pointing towards the nitrogen) and anti (carbonyl oxygen pointing away from the nitrogen). Studies on 2-acylpyrroles have shown that the syn-conformer is generally more stable. longdom.orglongdom.org This preference is often attributed to a combination of steric and electronic factors, including favorable dipole-dipole interactions.

Influence of Ester Group Orientation on Overall Molecular Conformation

The conformational preferences can be influenced by the solvent environment. In polar solvents, conformers with a higher dipole moment may be stabilized. Computational studies employing continuum solvent models can provide insights into these solvent effects on the conformational equilibrium.

In the solid state, crystal packing forces can also dictate the observed conformation, which may not necessarily be the lowest energy conformer in the gas phase or in solution. For example, in the crystal structure of diethyl pyrrole-2,5-dicarboxylate, the molecules form hydrogen-bonded dimers. mdpi.com While the N1-substituted title compound cannot form such N-H---O hydrogen bonds, intermolecular interactions will still play a role in its solid-state structure.

Reaction Mechanism Modeling

The modeling of reaction mechanisms is a cornerstone of computational chemistry, offering a route to understanding the intricate pathways of chemical transformations. For N-substituted pyrroles, rearrangements involving the migration of substituents are of significant interest.

The rearrangement of an acyl group from the nitrogen atom to a carbon atom on the pyrrole ring is a transformation of fundamental importance. While a direct computational simulation of an acyl figshare.comresearchgate.net-sigmatropic shift for Diethyl 1H-pyrrole-1,2-dicarboxylate is not readily found in current research, studies on analogous systems provide a conceptual framework.

One such related transformation is the "pyrrole dance," an anionic Fries-type rearrangement of N-acylpyrroles. rsc.org This process results in the migration of an acyl group from the nitrogen to a carbon atom of the pyrrole ring, yielding 2-aroylpyrroles. rsc.org Interestingly, crossover experiments conducted on this reaction indicate that it proceeds through an intermolecular pathway, rather than a purely intramolecular sigmatropic shift. rsc.org This finding is crucial as it suggests that any computational model for similar acyl migrations must consider the possibility of solvent or other species' involvement in mediating the transfer of the acyl group.

Furthermore, computational studies on sigmatropic shifts in the parent pyrrole ring itself have been performed. For instance, Density Functional Theory (DFT) calculations have been used to investigate figshare.comnih.gov-sigmatropic hydrogen shifts in pyrroles. figshare.comresearchgate.net These studies, while not involving an acyl group, demonstrate the utility of computational methods in exploring the feasibility and energetics of rearrangement pathways in the pyrrole system. figshare.comresearchgate.net

The characterization of transition states and the calculation of their associated activation energies are critical for predicting the kinetics and feasibility of a chemical reaction. For the rearrangement of N-acylpyrroles, the choice of reagents and conditions can dramatically influence the reaction pathway, which is a reflection of the underlying energy barriers.

In the case of the "pyrrole dance," the choice of base was found to be critical in directing the reaction. rsc.org The use of LiN(SiMe3)2 favored the rearrangement to the 2-aroylpyrrole, with an optimal yield achieved at 100 °C. rsc.org This suggests that a significant activation energy barrier exists for this transformation, which can be overcome with thermal energy. In contrast, the use of KN(SiMe3)2 led to a different reaction pathway, namely the aroylation of toluene. rsc.org While this study did not report a calculated activation energy from a computational model, the experimental conditions provide an indirect measure of the reaction's energetic demands.

For the more fundamental figshare.comnih.gov-sigmatropic hydrogen shifts in pyrroles, DFT studies have calculated the activation energies. figshare.com These calculations indicate that such shifts in pyrroles have higher activation energies compared to analogous Diels-Alder reactions, suggesting that the sigmatropic rearrangement is less favorable under typical conditions. figshare.comresearchgate.net This highlights the stability of the 1H-pyrrole tautomer. A hypothetical acyl figshare.comresearchgate.net-sigmatropic shift would involve a different, likely more complex, transition state and its activation energy would be influenced by the nature of the acyl group and the electronic structure of the pyrrole ring.

Table 1: Calculated Activation Energies for Sigmatropic Hydrogen Shifts in Pyrroles Note: Data for acyl shifts are not available; hydrogen shift data is provided for context.

| Rearrangement Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| figshare.comnih.gov-Sigmatropic Hydrogen Shift | CCSD(T) | Higher than Diels-Alder reaction barriers | figshare.com |

| figshare.comnih.gov-Sigmatropic Hydrogen Shift | B3LYP | Higher than Diels-Alder reaction barriers | figshare.com |

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as solvent molecules.

As of now, specific molecular dynamics simulations for Diethyl 1H-pyrrole-1,2-dicarboxylate are not available in the surveyed scientific literature. However, MD simulations have been employed to investigate other complex pyrrole-containing systems. For example, molecular dynamics has been used to study the binding modes of thieno[3,2-b]pyrrole-5-carboxamide derivatives to biological targets. rsc.org Such studies provide insight into how the pyrrole scaffold and its substituents interact with their surroundings, and how these interactions can stabilize certain conformations.

For a molecule like Diethyl 1H-pyrrole-1,2-dicarboxylate, MD simulations could, in principle, provide valuable information on the rotational dynamics of the two ethyl carboxylate groups, the planarity of the pyrrole ring system, and the influence of different solvents on its conformational preferences. This information would be complementary to the static picture provided by reaction mechanism modeling and could be particularly important in understanding intermolecular processes like the "pyrrole dance" rearrangement.

Advanced Synthetic Applications of Diethyl 1h Pyrrole 1,2 Dicarboxylate and Its Derivatives

Building Block in Complex Organic Synthesis

The unique structural framework of diethyl 1H-pyrrole-1,2-dicarboxylate, featuring a reactive pyrrole (B145914) core with versatile ester functionalities, establishes it as a valuable building block in the synthesis of more complex molecular architectures. Its utility spans the creation of fused heterocyclic systems, polysubstituted pyrroles, and as a key intermediate in the synthesis of certain natural products.

Precursor for Fused Heterocyclic Systems (e.g., pyrrolo[1,2-b]pyridazines)

Diethyl 1H-pyrrole-1,2-dicarboxylate and its isomers serve as important precursors in the synthesis of fused heterocyclic systems, notably pyrrolo[1,2-b]pyridazines. These bicyclic structures are of significant interest due to their presence in various biologically active compounds. The synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives can be achieved through several synthetic strategies, including condensation reactions and cycloadditions. beilstein-journals.orgnih.gov

One of the primary methods involves the 1,3-dipolar cycloaddition reaction. For instance, new pyrrolo[1,2-b]pyridazines have been synthesized through a [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles like methyl or ethyl propiolate. researchgate.netmdpi.com In this approach, the mesoionic compounds are generated in situ from 3(2H)pyridazinone acids. researchgate.netmdpi.com The regioselectivity of such cycloadditions is a critical aspect of the synthesis, often elucidated through detailed NMR spectroscopy and X-ray analysis. researchgate.netmdpi.com

Another strategy involves the condensation of 1-aminopyrrole (B1266607) derivatives with various carbonyl compounds. beilstein-journals.orgnih.gov For example, a facile synthesis of pyrrolo[1,2-b]pyridazine derivatives has been developed from a BOC-protected 1-aminopyrrole derivative and α,β-unsaturated ketones. beilstein-journals.orgnih.gov Furthermore, diethyl pyrrole-2,5-dicarboxylate has been identified as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines intended for the treatment of proliferative disorders. mdpi.com

The following table summarizes different synthetic approaches to pyrrolo[1,2-b]pyridazines that can conceptually involve pyrrole dicarboxylate derivatives:

| Starting Materials | Reaction Type | Key Features |

| Mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate | [3+2] Cycloaddition | In situ generation of mesoionic compounds; regioselective. researchgate.netmdpi.com |

| BOC-protected 1-aminopyrrole derivative and α,β-unsaturated ketones | Condensation/Cyclization | A novel approach to highly substituted pyrrolo[1,2-b]pyridazines. beilstein-journals.orgnih.gov |

| 1-Aminopyrrole and β-dicarbonyl compounds | Condensation | An original method leading to a series of unsubstituted pyrrolopyridazines. beilstein-journals.org |

| (Hetero)aryl propargyl alcohols and 1-amino-2-bromopyrroles | Domino Reaction | Involves Sonogashira cross-coupling, isomerization, and intramolecular condensation, catalyzed by Pd/Cu. researchgate.net |

| Oxazolo[3,2-b]pyridazinium perchlorates and malononitrile, ethyl cyanoacetate, or ethyl malonate | Condensation | Occurs in the presence of a base like sodium ethoxide. beilstein-journals.orgnih.gov |

| 1,4,7-Triketones and hydrazine | Condensation/Dehydrogenation | A classical approach to forming the pyridazine (B1198779) ring. beilstein-journals.orgnih.gov |

Synthesis of Polysubstituted Pyrroles

The synthesis of polysubstituted pyrroles is a significant endeavor in organic chemistry due to their prevalence in biologically active compounds, natural products, and materials science. urfu.ru While classical methods like the Hantzsch, Knorr, and Paal-Knorr syntheses are well-established, the development of new, efficient routes to highly substituted pyrroles remains an active area of research. urfu.ruorganic-chemistry.org Diethyl 1H-pyrrole-1,2-dicarboxylate and its analogs can be both targets of such syntheses and starting materials for further functionalization.

Various modern synthetic methods can be employed to generate polysubstituted pyrroles. For instance, a copper-catalyzed [3+2]-type condensation reaction of oxime acetates and dialkyl acetylenedicarboxylates provides a route to highly substituted pyrroles under aerobic conditions. nih.gov These resulting pyrroles can be further transformed into more complex structures like pyrrolo[2,1-a]isoquinoline (B1256269) skeletons. nih.gov Isocyanide-based multicomponent reactions (I-MCRs) also represent a powerful, one-pot strategy for assembling polysubstituted pyrroles from simple precursors, offering high efficiency and atom economy. rsc.org

Other innovative approaches include:

A domino route involving a 3,3-sigmatropic rearrangement of imidazolidines followed by intramolecular nucleophilic attack and oxidation. urfu.ru

Titanium-catalyzed [2+2+1] heterocoupling of heteroatom-substituted alkynes, which can be followed by cross-coupling reactions to yield pentasubstituted 2-aryl pyrroles. rsc.org

The functionalization of the pyrrole ring of compounds like diethyl 1H-pyrrole-1,2-dicarboxylate allows for the introduction of a wide array of substituents, leading to diverse libraries of polysubstituted pyrroles.

Intermediate for Natural Product Synthesis (e.g., alkaloids where applicable to 1,2-isomer)

The pyrrole motif is a cornerstone in the structure of numerous natural products, particularly marine alkaloids. rsc.org The total synthesis of these complex molecules often relies on the strategic use of functionalized pyrrole building blocks. While direct examples of diethyl 1H-pyrrole-1,2-dicarboxylate in the total synthesis of specific alkaloids are not extensively documented in the provided search results, the methodologies for constructing complex pyrrole-containing natural products highlight the importance of such substituted pyrrole intermediates.

For instance, the synthesis of the agelastatin family of marine alkaloids, which possess a tetracyclic pyrrole-imidazole framework, showcases the intricate strategies required to assemble such structures. rsc.org The evolution of synthetic strategies towards complex polypyrrole alkaloids like curvulamine and curindolizine, which are derived from fungal sources, also underscores the challenges and the need for versatile pyrrole building blocks. nih.gov

The tetrahydroisoquinoline (THIQ) alkaloids, a large family of natural products, can also feature fused pyrrole rings, as seen in the lamellarins. nih.gov The synthesis of these DOPA-derived marine pyrrole alkaloids often involves the construction of a polysubstituted pyrrole core at a key stage. nih.gov The general strategies employed in these syntheses often involve the step-wise functionalization of a simple pyrrole core, which could conceptually start from a molecule like diethyl 1H-pyrrole-1,2-dicarboxylate.

Scaffold in Medicinal Chemistry Research

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents. nih.govalliedacademies.org The ability to readily derivatize the pyrrole ring allows for the systematic exploration of chemical space and the optimization of biological activity.

Development of Novel Drug Candidates and Bioactive Molecules (as a scaffold for derivatization, excluding specific biological activity/trials)

Diethyl 1H-pyrrole-1,2-dicarboxylate and its isomers are valuable scaffolds for the development of novel drug candidates. The ester groups at the 1- and 2-positions provide convenient handles for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as amidation, transesterification, and reduction followed by further modification. This enables the creation of large libraries of compounds for high-throughput screening.

The pyrrole core itself can be further functionalized through electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the dicarboxylate groups. The strategic modification of the pyrrole scaffold is a key approach in modern drug discovery. nih.gov For example, diethyl pyrrole-2,5-dicarboxylate has been used as a precursor in the synthesis of potential Janus kinase inhibitors. mdpi.com

The following table highlights the versatility of the pyrrole scaffold in generating diverse molecular structures for medicinal chemistry research:

| Type of Derivatization | Potential outcome |

| Amidation of ester groups | Introduction of diverse amide functionalities, influencing solubility and H-bonding properties. |

| Reduction of ester groups to alcohols | Creation of new points for further chemical elaboration. |

| Hydrolysis of ester groups to carboxylic acids | Formation of derivatives with altered polarity and potential for salt formation. |

| Electrophilic substitution on the pyrrole ring | Introduction of substituents at the 3- and 4-positions. |

| Cross-coupling reactions (e.g., Suzuki, Heck) | Attachment of aryl or vinyl groups to a halogenated pyrrole scaffold. |

Exploration of Pyrrole-Based Ligands for Metal Coordination (excluding specific chelates and applications)

The nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylate groups in derivatives of diethyl 1H-pyrrole-1,2-dicarboxylate can act as coordination sites for metal ions. This has led to the exploration of pyrrole-based compounds as ligands in coordination chemistry.

A notable example is the synthesis of a new tridentate pyrrole-based ligand, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, and its use in forming complexes with copper(II) and nickel(II). researchgate.net This demonstrates the potential of incorporating pyrrole dicarboxylate derivatives into more complex ligand systems designed for specific metal coordination.

Furthermore, polysubstituted pyrroles, which can be synthesized from precursors like diethyl 1H-pyrrole-1,2-dicarboxylate, are used in the preparation of corroles. nih.govresearchgate.net Corroles are tetrapyrrolic macrocycles that are closely related to porphyrins and are known for their ability to form stable complexes with a variety of metals. The synthesis of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate serves as an example of a precursor for such macrocyclic compounds. nih.govresearchgate.net The ability to tune the electronic and steric properties of the pyrrole ligand through substitution allows for the fine-tuning of the properties of the resulting metal complexes.

Applications in Materials Science

The unique electronic and structural characteristics of the pyrrole ring make it a valuable component in the design of advanced materials. Diethyl 1H-pyrrole-1,2-dicarboxylate, with its reactive ester functionalities and protected nitrogen, serves as a versatile building block for various materials with tailored properties. Its derivatives have potential applications in the fields of organic electronics and functional materials, leveraging the inherent properties of the pyrrole core, which can be modulated by the substituents.

Precursors for Organic Semiconductors and Dyes (potential based on general pyrrole properties)

The pyrrole moiety is an electron-rich five-membered heteroaromatic ring, a feature that makes it an excellent candidate for constructing organic semiconducting materials. nih.govorganic-chemistry.org The high electron density of the pyrrole ring can facilitate charge transport, a critical requirement for semiconductor performance. While direct applications of Diethyl 1H-pyrrole-1,2-dicarboxylate in commercially available organic semiconductors are not widely documented, its structural features suggest significant potential as a precursor.

The N-alkoxycarbonyl group in Diethyl 1H-pyrrole-1,2-dicarboxylate is an electron-withdrawing group, which can enhance the stability of the pyrrole ring against oxidative degradation, a common issue with unsubstituted pyrroles. nih.govacs.org This increased stability is crucial for the longevity and performance of organic electronic devices. Furthermore, the dicarboxylate groups at the 1- and 2-positions offer sites for further functionalization, allowing for the tuning of electronic properties such as the HOMO/LUMO energy levels and the bandgap. nih.govresearchgate.net For instance, these ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups to extend the π-conjugation of the system, a common strategy for designing low bandgap materials for organic photovoltaics and field-effect transistors. researchgate.net

In the realm of dyes, pyrrole-based structures are integral to various biologically significant molecules like porphyrins and chlorophyll, highlighting their inherent ability to interact with light. researchgate.net Diketopyrrolopyrrole (DPP) dyes, which are based on a fused pyrrole ring system, are a class of high-performance pigments known for their brilliant colors, high stability, and strong fluorescence. nih.gov The synthesis of DPPs often involves the reaction of a succinate (B1194679) derivative with nitriles, suggesting that a dicarboxylate pyrrole derivative could potentially be a precursor for novel dye structures. nih.gov The ester groups of Diethyl 1H-pyrrole-1,2-dicarboxylate could be transformed to create extended π-conjugated systems characteristic of organic dyes. These modifications can be designed to control the absorption and emission wavelengths, leading to materials suitable for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.net

| Potential Application | Rationale based on Pyrrole Properties | Key Structural Features of Diethyl 1H-pyrrole-1,2-dicarboxylate |

| Organic Semiconductors | Electron-rich pyrrole core facilitates charge transport. nih.govorganic-chemistry.org | N-alkoxycarbonyl group enhances stability. nih.govacs.org Dicarboxylate groups allow for tunable electronic properties through functionalization. nih.govresearchgate.net |

| Organic Dyes | Pyrrole-based systems are known chromophores (e.g., porphyrins, DPPs). researchgate.netnih.gov | Ester functionalities can be modified to create extended π-conjugated systems for color tuning. |

Components for Functional Materials

The term "functional materials" encompasses a broad range of materials designed to exhibit specific properties, such as conductivity, photoresponsiveness, or sensing capabilities. Polysubstituted pyrroles are of significant interest in the synthesis of such materials. nih.govresearchgate.net The dicarboxylate functionality of Diethyl 1H-pyrrole-1,2-dicarboxylate makes it a particularly attractive monomer for the creation of functional polymers and supramolecular assemblies.

The two ester groups provide handles for polymerization reactions, such as polyesterification or polyamidation, leading to the formation of pyrrole-containing polymers. The properties of these polymers can be tailored by the choice of co-monomers, allowing for the creation of materials with specific mechanical, thermal, and electronic characteristics. For example, incorporating the pyrrole unit into a polymer backbone can impart conductivity or be used to develop materials for sensors, as the pyrrole ring's electronic properties are sensitive to its environment.

Furthermore, the ester groups can be converted to other functionalities capable of forming specific intermolecular interactions, such as hydrogen bonding or metal coordination. This opens up possibilities for the design of self-assembling materials and metal-organic frameworks (MOFs). For instance, the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid would create a molecule capable of forming strong hydrogen bonds or coordinating with metal ions to build complex, ordered structures. nih.govresearchgate.net These materials could have applications in gas storage, catalysis, and as responsive materials.

The versatility of the pyrrole ring, combined with the synthetic accessibility of its derivatives, makes Diethyl 1H-pyrrole-1,2-dicarboxylate a promising platform for the development of a new generation of functional materials.

| Functional Material Type | Role of Diethyl 1H-pyrrole-1,2-dicarboxylate | Potential Applications |

| Functional Polymers | Monomer unit for polymerization via ester groups. | Conductive polymers, sensors, and materials with tailored mechanical and thermal properties. |

| Supramolecular Assemblies | Precursor to molecules with specific intermolecular interaction sites (e.g., dicarboxylic acid for hydrogen bonding). nih.govresearchgate.net | Self-healing materials, drug delivery systems, and stimuli-responsive materials. |

| Metal-Organic Frameworks (MOFs) | Ligand precursor after conversion of esters to carboxylic acids for coordination with metal ions. | Gas storage, catalysis, and separation technologies. |

Future Research Directions and Challenges

Developing More Efficient and Stereoselective Syntheses

A primary challenge lies in the development of high-yielding and scalable synthetic routes to Diethyl 1H-pyrrole-1,2-dicarboxylate. Current synthetic strategies for related pyrrole (B145914) structures often involve multi-step sequences or harsh reaction conditions. Future research should focus on pioneering more efficient protocols. Methodologies such as [3+2] cycloaddition reactions, which are known for constructing pyrrole rings, could be further optimized for this specific target. nih.gov Another avenue involves adapting condensation reactions, like the Paal-Knorr synthesis, which traditionally requires primary amines, for this N-substituted pyrrole. acs.org